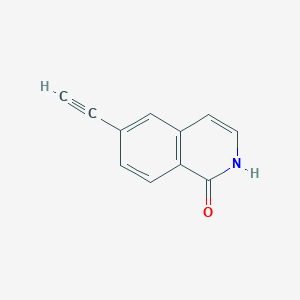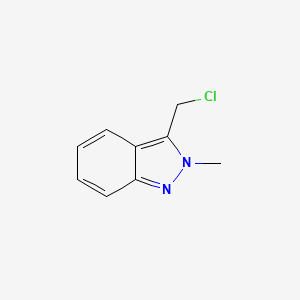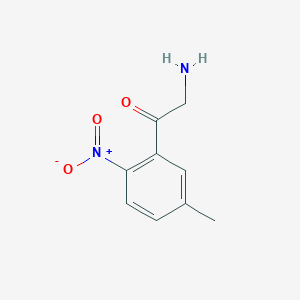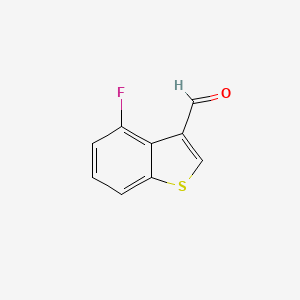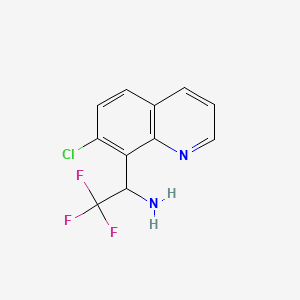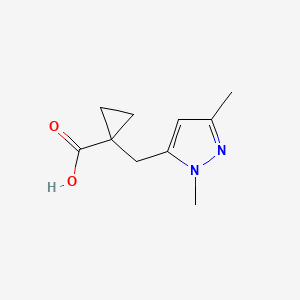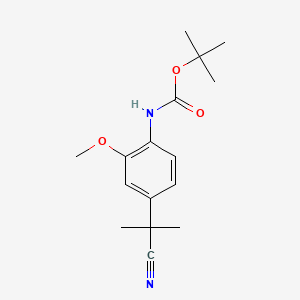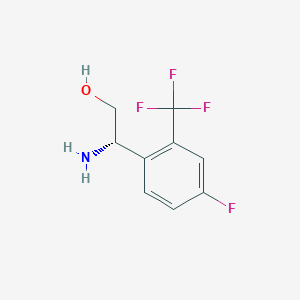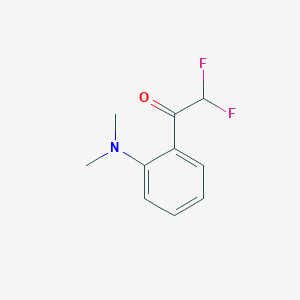
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid is an organofluorine compound that features a cyclopentane ring substituted with a carboxylic acid group and a fluorinated aromatic ring. Organofluorine compounds are known for their broad spectrum of biological properties, including anti-inflammatory, antitumor, antibacterial, hypolipidemic, and antidepressant activities .
Méthodes De Préparation
The synthesis of 1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid typically involves the alkylation of 2-(3-fluoro-4-methylphenyl)acetonitrile with 1,4-dibromobutane in the presence of sodium hydride. The resulting 1-(3-fluoro-4-methylphenyl)cyclopentane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid using potassium hydroxide in ethylene glycol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Applications De Recherche Scientifique
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biological processes, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
- 1-(4-Fluorophenyl)cyclopentane-1-carboxylic acid
- 1-(3-Trifluoromethylphenyl)cyclopentane-1-carboxylic acid These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The presence of different substituents can significantly impact their chemical reactivity and biological activities, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C13H15FO2 |
|---|---|
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
1-(3-fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO2/c1-9-4-5-10(8-11(9)14)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
Clé InChI |
ZZTKIVDCDLMYBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



